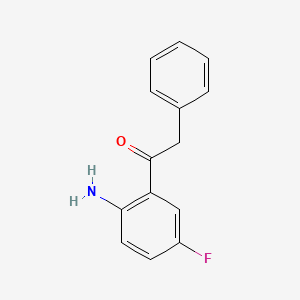

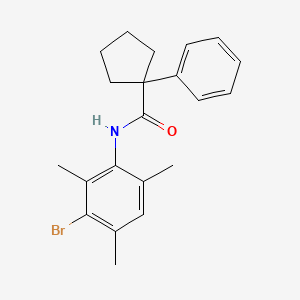

![molecular formula C15H9BrN2OS2 B2465190 (Z)-5-Brom-N-(3-(Prop-2-in-1-yl)benzo[d]thiazol-2(3H)-yliden)thiophen-2-carboxamid CAS No. 865181-04-0](/img/structure/B2465190.png)

(Z)-5-Brom-N-(3-(Prop-2-in-1-yl)benzo[d]thiazol-2(3H)-yliden)thiophen-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

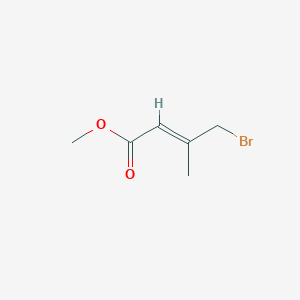

(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H9BrN2OS2 and its molecular weight is 377.27. The purity is usually 95%.

BenchChem offers high-quality (Z)-5-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Die Synthese dieser Verbindung wurde im Zusammenhang mit der antibakteriellen Aktivität untersucht. Insbesondere wurden Derivate mit 2,4-disubstituierten Thiazol-Analoga synthetisiert und auf ihre in-vitro-antimikrobielle Eigenschaften bewertet. Unter diesen Derivaten zeigten die Verbindungen 12e, 12f und 12k die höchste wachstumshemmende Aktivität gegen mikrobielle Stämme mit MIC-Werten von 4,8, 5,1 bzw. 4,0 μg/ml .

Antioxidative Eigenschaften

Neben ihrem antibakteriellen Potenzial zeigt diese Verbindung eine bemerkenswerte antioxidative Aktivität. Mithilfe des DPPH-Radikalfänger-Assays stellten Forscher fest, dass sie Standard-Antioxidantien übertraf. Ihre Fähigkeit, freie Radikale zu neutralisieren, macht sie relevant für Anwendungen im Zusammenhang mit oxidativem Stress und Zellschutz .

Potenzial als SARS-CoV-2-Inhibitor

Molekular-Docking-Studien ergaben, dass die Verbindungen 12a-l (einschließlich unserer Zielverbindung) vielversprechende Inhibitoren für das neuartige SARS-CoV-2-Virus sein könnten. Diese Verbindungen interagierten mit der katalytischen Domäne des grampositiven S. aureus-Topoisomerase-IV-Enzyms und der COVID-19-Hauptprotease. Ihre Bindungsaffinitäten lagen zwischen −10,0 und −11,0 kcal/mol bei Topoisomerase IV und zwischen −8,2 und −9,3 kcal/mol bei der COVID-19-Hauptprotease. Diese Ergebnisse deuten auf eine potenzielle Rolle bei der Entdeckung potenter Arzneimittelkandidaten gegen COVID-19 hin .

Triazol-Hybrid-Synthese

Die Triazol-Einheit der Verbindung ermöglicht die Konjugation mit zusätzlichen heterocyclischen Gruppen. Triazol-basierte Gerüste wurden wegen ihrer antibakteriellen, anticancerogenen und antihypercholesterinämie-Eigenschaften ins Visier genommen. Somit eröffnen die triazolkonjugierten Strukturmotive dieser Verbindung Wege für weitere Forschung in diesen Bereichen .

Pyrazol-basierte Aktivitäten

Verbindungen mit Pyrazol-Gerüsten sind für ihre vielfältigen biologischen Aktivitäten bekannt. Dazu gehören antimikrobielle, antimalarielle, entzündungshemmende, antivirale, antileishmaniale und antiproliferative Wirkungen. Bemerkenswerterweise sind bereits mehrere Pyrazol-basierte Medikamente auf dem Markt verfügbar. Die Pyrazol-Komponente der Verbindung stimmt mit dieser reichen pharmakologischen Landschaft überein .

Zusammenfassend lässt sich sagen, dass (Z)-5-Brom-N-(3-(Prop-2-in-1-yl)benzo[d]thiazol-2(3H)-yliden)thiophen-2-carboxamid vielversprechend in verschiedenen wissenschaftlichen Bereichen ist, von antimikrobiellen Anwendungen bis hin zur potenziellen Entwicklung von COVID-19-Medikamenten. Seine einzigartigen strukturellen Merkmale machen es zu einem interessanten Objekt für weitere Untersuchungen und Verwendung in therapeutischen Kontexten .

Eigenschaften

IUPAC Name |

5-bromo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2OS2/c1-2-9-18-10-5-3-4-6-11(10)21-15(18)17-14(19)12-7-8-13(16)20-12/h1,3-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWUGZCSBIUIJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

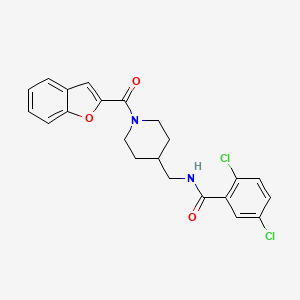

![N-[(2Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2465109.png)

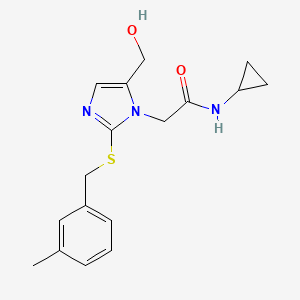

![2-[(difluoromethoxy)methyl]pyrrolidine](/img/structure/B2465112.png)

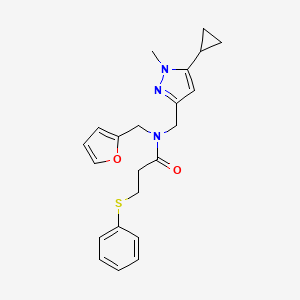

![1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2465117.png)

![(2E)-7-chloro-2-[(dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2465121.png)

![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2465127.png)